molecular formula C11H17N3 B13924145 (S)-1-(6-Methylpyridin-3-yl)piperidin-3-amine

(S)-1-(6-Methylpyridin-3-yl)piperidin-3-amine

Cat. No.: B13924145
M. Wt: 191.27 g/mol
InChI Key: NJEINQVKHVBSGP-JTQLQIEISA-N
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Description

(3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 6-methyl-3-pyridyl group at the 1-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridyl Group: The 6-methyl-3-pyridyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

(3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(3-pyridyl)piperidin-3-amine: Lacks the methyl group at the 6-position of the pyridyl ring.

    (3S)-1-(6-methyl-2-pyridyl)piperidin-3-amine: Has the methyl group at the 2-position instead of the 3-position.

    (3S)-1-(6-methyl-4-pyridyl)piperidin-3-amine: Has the methyl group at the 4-position instead of the 3-position.

Uniqueness

The presence of the 6-methyl-3-pyridyl group in (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine imparts unique chemical and biological properties to the compound. This specific substitution pattern can influence its binding affinity, selectivity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(3S)-1-(6-methylpyridin-3-yl)piperidin-3-amine

InChI

InChI=1S/C11H17N3/c1-9-4-5-11(7-13-9)14-6-2-3-10(12)8-14/h4-5,7,10H,2-3,6,8,12H2,1H3/t10-/m0/s1

InChI Key

NJEINQVKHVBSGP-JTQLQIEISA-N

Isomeric SMILES

CC1=NC=C(C=C1)N2CCC[C@@H](C2)N

Canonical SMILES

CC1=NC=C(C=C1)N2CCCC(C2)N

Origin of Product

United States

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